molecular formula C14H15NO2S B5561890 N-(2-ethoxyphenyl)-2-(thiophen-2-yl)acetamide

N-(2-ethoxyphenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B5561890
M. Wt: 261.34 g/mol
InChI Key: ODIVIOPUQSURNG-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenyl ring substituted with an ethoxy group at the 2-position and a thiophene ring attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 2-ethoxyaniline with thiophene-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at the ortho and para positions relative to the ethoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the phenyl ring.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethoxyphenyl and thiophene moieties could play a role in binding to the active site of the target protein, influencing its function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(thiophen-2-yl)acetamide
  • N-(2-ethoxyphenyl)-2-(furan-2-yl)acetamide
  • N-(2-ethoxyphenyl)-2-(pyridin-2-yl)acetamide

Uniqueness

N-(2-ethoxyphenyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of both the ethoxyphenyl and thiophene moieties. This combination can impart distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Compared to its analogs, it might exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-2-17-13-8-4-3-7-12(13)15-14(16)10-11-6-5-9-18-11/h3-9H,2,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIVIOPUQSURNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330137
Record name N-(2-ethoxyphenyl)-2-thiophen-2-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203811
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

349432-91-3
Record name N-(2-ethoxyphenyl)-2-thiophen-2-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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